molecular formula C14H14N4O B3140955 N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 478062-71-4

N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B3140955
CAS No.: 478062-71-4
M. Wt: 254.29 g/mol
InChI Key: PDWUTKRLIYHUQR-UHFFFAOYSA-N
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Description

“N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine” is a compound that belongs to the class of oxazolo[5,4-d]pyrimidines . Oxazolo[5,4-d]pyrimidine is a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets . It’s often used in medicinal chemistry due to its wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazolo[5,4-d]pyrimidines is typically achieved through the cyclization of pyrimidine derivatives, which results in the fused oxazole ring . Another approach involves the condensation of oxazole derivatives, leading to fused pyrimidine rings . The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxazolo[5,4-d]pyrimidines typically involve dehydrative cyclization or condensation reactions . These reactions can be facilitated by various reagents, such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid .

Properties

IUPAC Name

N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-12-13(15-9-16-14(12)19-17-10)18(2)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWUTKRLIYHUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179225
Record name N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478062-71-4
Record name N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478062-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dimethyl-N-(phenylmethyl)isoxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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